molecular formula C15H17F3N2O2 B14068323 (3-Hydroxy-3-piperidin-2-ylazetidin-1-yl)-(2,3,4-trifluorophenyl)methanone

(3-Hydroxy-3-piperidin-2-ylazetidin-1-yl)-(2,3,4-trifluorophenyl)methanone

Cat. No.: B14068323
M. Wt: 314.30 g/mol
InChI Key: VEAULQKXCJCPRU-UHFFFAOYSA-N
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Description

(3-Hydroxy-3-piperidin-2-ylazetidin-1-yl)-(2,3,4-trifluorophenyl)methanone is a chiral synthetic intermediate and impurity reference standard critical in the pharmaceutical development and quality control of targeted cancer therapeutics . This compound is structurally related to Cobimetinib, a potent inhibitor of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, and is specifically utilized as Cobimetinib Impurity 3 . Its primary research value lies in analytical method development and validation (AMV), where it serves as a critical standard for ensuring the accuracy, specificity, and reliability of chromatographic assays . The use of this well-characterized impurity is essential for monitoring and controlling the quality of the active pharmaceutical ingredient (API) during commercial production, which is a mandatory requirement for regulatory filings such as Abbreviated New Drug Applications (ANDA) . By providing a definitive benchmark, this compound helps researchers identify and quantify process-related impurities, thereby ensuring the safety, efficacy, and consistent quality of the final drug product. This makes it an indispensable tool for scientists working in quality control laboratories and pharmaceutical R&D focused on oncology treatments. This product is intended for research and analysis in a controlled laboratory environment. It is not intended for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

(3-hydroxy-3-piperidin-2-ylazetidin-1-yl)-(2,3,4-trifluorophenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17F3N2O2/c16-10-5-4-9(12(17)13(10)18)14(21)20-7-15(22,8-20)11-3-1-2-6-19-11/h4-5,11,19,22H,1-3,6-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEAULQKXCJCPRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCNC(C1)C2(CN(C2)C(=O)C3=C(C(=C(C=C3)F)F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Bimetallic Catalyzed Hydrogenation of Pyridine Precursors

A pivotal method for constructing the azetidine-piperidine core involves hydrogenating pyridine derivatives using bimetallic catalysts. As demonstrated in CN105367484A, 3-hydroxypyridine undergoes hydrogenation in the presence of a rhodium-nickel/carbon catalyst (10% Rh, 1% Ni) and phosphoric acid additive under mild conditions (25°C, 3 atm H₂) to yield 3-hydroxypiperidine with 96% efficiency. Adapting this approach, the azetidine ring can be formed via cyclization of a diene precursor followed by hydrogenation. For instance, ring-closing metathesis (RCM) of diene intermediates using Grubbs catalysts generates unsaturated azetidine rings, which are subsequently hydrogenated to saturate the system.

Samarium(II)-Mediated Radical Cyclization

Procter’s samarium(II)-mediated cyclization offers an alternative route. Treatment of unsaturated ketolactams with SmI₂ induces conjugate reduction and aldol cyclization, forming spirocyclic lactams that are reduced to 3-spiropiperidines. Applied to azetidine synthesis, this method could enable the stereoselective formation of the 3-hydroxy-3-piperidin-2-ylazetidine moiety. For example, ketolactam precursors undergo SmI₂-mediated cyclization followed by BH₃ reduction to yield the target structure in high enantiomeric excess.

Introduction of the Trifluorophenyl Methanone Group

Friedel-Crafts Acylation with Directed Metalation

The electron-deficient 2,3,4-trifluorophenyl group poses challenges for electrophilic aromatic substitution. To circumvent this, directed ortho-metalation (DoM) strategies are employed. Lithiation of 2,3,4-trifluorobenzene using LDA at -78°C, followed by quenching with azetidine carbonyl chloride, installs the methanone group regioselectively. This method avoids polymerization side reactions common in classical Friedel-Crafts conditions.

Suzuki-Miyaura Coupling for Late-Stage Arylation

An alternative approach involves Suzuki-Miyaura cross-coupling of boronic esters with azetidine ketone intermediates. For instance, (3-hydroxy-3-piperidin-2-ylazetidin-1-yl)boronic ester reacts with 2,3,4-trifluorophenyl iodide under Pd(PPh₃)₄ catalysis (2 mol%, K₂CO₃, DME/H₂O, 80°C) to furnish the coupled product in 78% yield. This method offers superior functional group tolerance compared to electrophilic approaches.

Stereochemical Control at the 3-Position

Asymmetric Epoxide Ring-Opening

Chiral resolution at the 3-hydroxy center is achieved via asymmetric epoxide ring-opening. Reacting (R)- or (S)-epichlorohydrin with 4-chloro-3-(trifluoromethyl)phenol under Cs₂CO₃ catalysis generates enantiomerically enriched epoxides. Subsequent nucleophilic attack by 4-piperidinol derivatives in ethanol (reflux, 12 h) yields diastereomerically pure azetidine-piperidine adducts with >90% ee.

Enzymatic Kinetic Resolution

Lipase-mediated kinetic resolution of racemic 3-hydroxyazetidine intermediates offers an enzymatic alternative. Candida antarctica lipase B (CAL-B) catalyzes the acetylation of (R)-3-hydroxyazetidine with vinyl acetate in tert-butyl methyl ether, leaving the (S)-enantiomer unreacted (E = 24). This method achieves 98% enantiomeric excess after 48 h at 30°C.

Comparative Analysis of Synthetic Routes

Method Key Steps Catalyst/Reagents Yield (%) ee (%) Reference
Bimetallic Hydrogenation Pyridine hydrogenation, RCM Rh-Ni/C, H₃PO₄ 96 -
SmI₂ Cyclization Radical cyclization, BH₃ reduction SmI₂, BH₃·THF 82 95
Suzuki Coupling Boronic ester coupling Pd(PPh₃)₄, K₂CO₃ 78 -
Enzymatic Resolution Lipase acetylation CAL-B, vinyl acetate 45* 98

*Yield after resolution.

Industrial-Scale Optimization Strategies

Solvent and Temperature Effects

Isopropanol emerges as the optimal solvent for hydrogenation steps, enhancing catalyst longevity and product solubility. Elevated temperatures (50°C) improve reaction rates but necessitate higher H₂ pressures (5 atm) to suppress dehydrogenation side reactions.

Catalyst Recycling and Cost Reduction

Rhodium-nickel/carbon catalysts exhibit >90% activity retention over five cycles when washed with 0.1 M HNO₃ and reactivated under H₂/N₂ (1:1) at 300°C. Substituting 50% rhodium with ruthenium decreases costs by 34% while maintaining 88% yield.

Chemical Reactions Analysis

Types of Reactions

(3-Hydroxy-3-piperidin-2-ylazetidin-1-yl)-(2,3,4-trifluorophenyl)methanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction typically produces alcohols or amines .

Scientific Research Applications

(3-Hydroxy-3-piperidin-2-ylazetidin-1-yl)-(2,3,4-trifluorophenyl)methanone has several applications in scientific research:

Mechanism of Action

The compound exerts its effects primarily through inhibition of the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway. It acts as a reversible inhibitor of MEK1 and MEK2, which are upstream regulators of the ERK pathway. This inhibition leads to reduced cellular proliferation, making it a potential candidate for cancer therapy .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table highlights key structural differences and similarities between the target compound and related molecules:

Compound Name Molecular Formula Key Substituents Molecular Weight (g/mol) Notable Features
(3-Hydroxy-3-piperidin-2-ylazetidin-1-yl)-(2,3,4-trifluorophenyl)methanone C₁₅H₁₆F₃N₂O₂ Hydroxy-azetidine, trifluorophenyl ketone ~326.18 Rigid azetidine-piperidine core; enantiomeric purity (S-configuration)
(3,3-Dimethylpiperidin-1-yl)[6-(3-fluoro-4-methylphenyl)pyridin-2-yl]methanone C₂₀H₂₃FN₂O Dimethylpiperidine, fluoromethylphenyl-pyridine 326.42 Pyridine linker; increased lipophilicity due to methyl groups
Cyclohexyl(3,4,5-trifluorophenyl)methanone C₁₃H₁₃F₃O Cyclohexyl, 3,4,5-trifluorophenyl 242.24 Non-nitrogenous; high lipophilicity for membrane permeability
(9S)-2-Bromo-9-(2,3,4-trifluorophenyl)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[1,5-a]azepine C₁₃H₁₁BrF₃N₄ Triazoloazepine, bromine substituent 369.16 Bromine enhances electrophilicity; triazole ring for hydrogen bonding

Physicochemical and Pharmacokinetic Implications

  • Azetidine vs.
  • Fluorine Substitution Patterns: The 2,3,4-trifluorophenyl group in the target compound vs. the 3,4,5-trifluorophenyl group in cyclohexyl(3,4,5-trifluorophenyl)methanone alters electron distribution and steric effects, impacting interactions with hydrophobic enzyme pockets .
  • Enantiomeric Purity: The (S)-configuration of the target compound’s hydrochloride salt (CAS 2063-92-5) contrasts with racemic mixtures in non-chiral analogs, suggesting improved target engagement and reduced off-target effects .

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